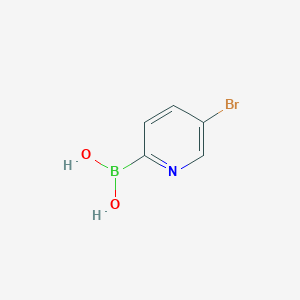

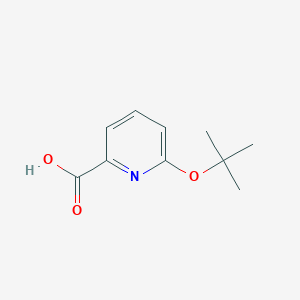

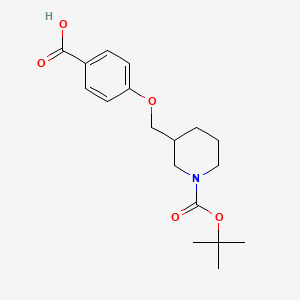

![molecular formula C12H12BrNS B1291930 1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine CAS No. 937796-02-6](/img/structure/B1291930.png)

1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine is a chemical entity that can be categorized within the realm of organic chemistry, specifically within the subset of Schiff bases and related compounds. Although the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their properties, which can be used to infer potential characteristics and behaviors of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions and one-pot protocols, as seen in the preparation of N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives using (N-isocyanimino) triphenylphosphorane . This suggests that the synthesis of 1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine could potentially be achieved through similar multi-component reactions, possibly involving bromothiophene and an appropriate amine precursor.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine has been characterized using techniques such as FT-IR, UV-Vis, and X-ray single-crystal determination . Density functional theory (DFT) calculations are often used to compare and validate experimental results, which indicates that a similar approach could be employed to analyze the molecular structure of the compound .

Chemical Reactions Analysis

The reactivity of related compounds has been explored through various chemical reactions. For instance, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine involves a condensation reaction using polyphosphoric acid , while the synthesis of N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine is achieved through a 1,3-dipolar cycloaddition reaction . These examples demonstrate the versatility of reactions that can be employed to synthesize structurally complex amines and their derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using various computational and experimental methods. For example, the non-linear optical properties and the first hyperpolarizability value of an organic Schiff base compound were theoretically addressed, revealing second-order non-linear optic behavior . Additionally, solvent effects on excitation energies and the energetic and chemical reactivity behaviors in solvent media have been examined, which could be relevant for understanding the properties of 1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine .

Scientific Research Applications

Synthesis and Structural Analysis

- Nonlinear Optical Properties : Thiophene-2-aldazine Schiff base derivatives, including compounds with bromothiophenic structures, exhibit third-order nonlinear behavior, essential for optical limiting applications (Ghazzali et al., 2007).

- Palladium-Catalyzed Hydrolysis : Schiff bases like (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine show potential in palladium-catalyzed hydrolysis reactions, relevant in organic synthesis (Ahmad et al., 2019).

Biological and Medicinal Applications

- Antimicrobial and Anticancer Activity : Schiff base derivatives, including those with a bromothiophenyl moiety, show promising antimicrobial and anticancer activities (M et al., 2022).

Chemical Properties and Reactivity

- Suzuki Cross-Coupling Reactions : Imines with bromothiophenyl groups are valuable in Suzuki cross-coupling reactions, crucial for creating diverse organic compounds (Rizwan et al., 2018).

Environmental and Green Chemistry

- Eco-Friendly Synthesis : Pyrazoline derivatives with bromothiophenyl groups can be synthesized using green chemistry approaches, showcasing an eco-friendly aspect of chemical synthesis (Thirunarayanan et al., 2013).

Advanced Material Applications

- Catalytic Applications : Complexes involving bromothiophenyl methanamine derivatives have been explored for their catalytic applications, including palladium-catalyzed reactions (Roffe et al., 2016).

Experimental Chemistry Education

- Chemistry Experiment Design : Compounds with bromothiophenyl groups can be used in undergraduate chemistry experiments, enhancing students' interest and skills in scientific research (Min, 2015).

Safety And Hazards

Future Directions

The future directions for the study and application of “1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine” and related compounds could involve further exploration of their synthesis, characterization, and potential applications. This could include further DFT studies to explore their structural properties and reactivity .

properties

IUPAC Name |

1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNS/c1-14-8-9-2-4-10(5-3-9)12-11(13)6-7-15-12/h2-7,14H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAQWWPQIUYWZIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)C2=C(C=CS2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640460 |

Source

|

| Record name | 1-[4-(3-Bromothiophen-2-yl)phenyl]-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine | |

CAS RN |

937796-02-6 |

Source

|

| Record name | 1-[4-(3-Bromothiophen-2-yl)phenyl]-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

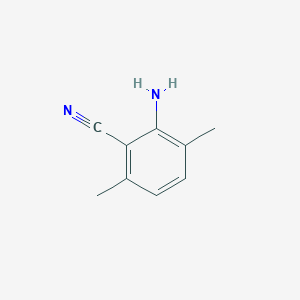

![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxo-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1291859.png)

![Tert-butyl 1H-benzo[D]imidazol-5-ylcarbamate](/img/structure/B1291862.png)